![molecular formula C18H31N3Sn B598455 6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 1204580-82-4](/img/structure/B598455.png)
6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the molecular formula C18H31N3Sn. It has an average mass of 408.169 Da and a monoisotopic mass of 409.153992 Da . This compound is part of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle family, which has been used in various areas of drug design due to its versatility .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, including 6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine, has been the subject of various studies. For example, one study developed four efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines . Another study reported an efficient and straightforward procedure to prepare triazolo pyridine-2-carboxylate-N-oxide in continuous flow .Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine ring system is isoelectronic with that of purines, making it a possible surrogate of the purine ring. Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Scientific Research Applications
Synthesis of Heterocyclic Compounds
6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine: is utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. These compounds often exhibit significant biological activities and are found in numerous natural products .
Development of Antimicrobial Agents
The triazolo[1,5-a]pyridine moiety is integral in the design of new antimicrobial agents. It’s particularly effective against multidrug-resistant pathogens, which is a growing concern in healthcare .
Cardiovascular Therapeutics
Compounds containing the triazolo[1,5-a]pyridine structure have been used in the treatment of cardiovascular disorders. Their unique properties make them suitable for developing drugs targeting these diseases .
Antidiabetic Applications
The triazolo[1,5-a]pyridine derivatives have shown promise in the treatment of type 2 diabetes. Research is ongoing to exploit these compounds for their therapeutic potential in managing blood sugar levels .
Treatment of Hyperproliferative Disorders
Research indicates that triazolo[1,5-a]pyridine compounds may be beneficial in treating hyperproliferative disorders, which include a range of conditions characterized by excessive cell growth .
Inhibitors for Enzymatic Reactions
These compounds act as inhibitors for various enzymatic reactions within the body, which is essential for developing targeted therapies for a range of diseases .
Material Science Applications
Beyond their biomedical applications, triazolo[1,5-a]pyridine derivatives are also used in material sciences, contributing to the development of new materials with specific properties .
Microwave-Mediated Synthesis
A catalyst-free, additive-free, and eco-friendly method for synthesizing triazolo[1,5-a]pyridines under microwave conditions has been established, demonstrating the compound’s versatility in synthetic chemistry .
Mechanism of Action
Target of Action
The primary targets of 1,2,4-triazolo[1,5-a]pyridine derivatives, which include 6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine, are often found in medicinal and biologically active compounds . They exhibit numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
For instance, some act as inhibitors, blocking the activity of their target proteins . This interaction results in changes in the biological processes regulated by these proteins.
Biochemical Pathways
Given its inhibitory activity against jak1 and jak2, it can be inferred that it may affect theJAK-STAT signaling pathway , which is involved in processes such as cell growth, differentiation, and immune response .
Result of Action
Given its inhibitory activity against certain proteins, it can be inferred that it may lead to changes in the biological processes regulated by these proteins, potentially resulting in therapeutic effects .
Future Directions
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry, and it is expected that this will continue to be an area of active research. Future directions may include further exploration of the TP scaffold’s versatility, the development of new synthesis methods, and the investigation of new potential therapeutic applications .
properties
IUPAC Name |
tributyl([1,2,4]triazolo[1,5-a]pyridin-6-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N3.3C4H9.Sn/c1-2-4-9-6(3-1)7-5-8-9;3*1-3-4-2;/h1,3-5H;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENLQGBLVGGAMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN2C(=NC=N2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676724 |
Source
|
Record name | 6-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1204580-82-4 |
Source
|
Record name | 6-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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